molecular formula C28H23N3OS2 B2754716 2-{[1,1'-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine CAS No. 445385-23-9

2-{[1,1'-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine

Cat. No.: B2754716
CAS No.: 445385-23-9
M. Wt: 481.63
InChI Key: HYJBFOSJEICLDB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-naphthyridine class, characterized by a fused bicyclic core integrating a thiophene ring and a naphthyridine scaffold. Key structural features include:

  • Thiophen-2-yl substituent: At C4, this heteroaromatic group may contribute to electron-rich interactions or serve as a pharmacophore .
  • Methyl group: At C6, this substituent likely influences steric effects and metabolic stability.
  • Primary amine: At C3, this functional group is critical for hydrogen-bonding interactions in target binding .

Properties

IUPAC Name

(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3OS2/c1-31-14-13-21-20(16-31)23(22-8-5-15-33-22)24-25(29)27(34-28(24)30-21)26(32)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-12,15H,13-14,16,29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJBFOSJEICLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate biphenyl and thiophene derivatives, followed by cyclization to form the naphthyridine core. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-b]naphthyridine derivatives. For instance, a study synthesized various thieno[2,3-c]pyridine derivatives and evaluated their anticancer activity against several cancer cell lines including MCF7 (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer) using MTT assays. The results indicated that certain derivatives exhibited significant inhibition of cell growth (IC50 values ranging from 10.8 µM to 12.4 µM), suggesting that these compounds could serve as lead structures for the development of new anticancer agents .

Antimicrobial Properties

Compounds related to thieno[2,3-b]naphthyridine have also been investigated for their antimicrobial properties. Research indicates that certain derivatives possess broad-spectrum activity against various pathogens, making them candidates for further exploration in the development of new antibiotics .

Case Studies

StudyObjectiveFindings
Study on Anticancer Activity Evaluate anticancer properties of thieno derivativesCompounds showed IC50 values between 10.8 µM and 12.4 µM against multiple cancer cell lines
Antimicrobial Evaluation Assess antimicrobial efficacyCertain derivatives demonstrated broad-spectrum activity against pathogens

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural similarities and differences with related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thieno[2,3-b]1,6-naphthyridine Biphenyl carbonyl, methyl, thiophen-2-yl, amine ~450 (estimated) Large aromatic system; multiple hydrogen-bonding sites
2-(2-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydro[b]benzothieno[2,3-d]pyrimidin-4-amine Benzothieno-pyrimidine Chlorophenyl, methyl, amine 329.85 Chlorine enhances electronegativity; smaller core
4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine Pyrimidine Methoxyphenyl, trifluoromethyl, thienylmethyl ~370 (estimated) Trifluoromethyl improves metabolic stability; methoxy enhances solubility
(4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone Oxathiolane Dimethoxyphenyl, thioxo, thiophen-2-yl 271.34 Thioxo group increases reactivity; oxathiolane core less rigid

Bioactivity and Target Interactions

  • Thiophene-Containing Compounds : The thiophen-2-yl group in the target compound and others (e.g., ) is associated with kinase inhibition and epigenetic modulation via HDAC interactions .
  • Electron-Withdrawing Groups : The biphenyl carbonyl (target) and trifluoromethyl () groups enhance binding to hydrophobic pockets in enzymes like ROCK1 kinase .
  • Chlorophenyl vs. Methoxyphenyl : Chlorine in increases electrophilicity, while methoxy in improves solubility but reduces membrane permeability .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Methyl and trifluoromethyl groups (target and ) reduce oxidative metabolism, enhancing half-life .
  • Solubility : Primary amine in the target compound may improve aqueous solubility relative to sulfur-rich analogs (e.g., ).

Biological Activity

The compound 2-{[1,1'-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-3-amine is a derivative of naphthyridine and thiophene that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions that integrate biphenyl and thiophene moieties into a naphthyridine framework. The synthetic route often includes:

  • Formation of the naphthyridine core.
  • Introduction of the thiophene side chain.
  • Functionalization at the carbonyl position with biphenyl derivatives.

Biological Activity

The biological activity of this compound has been evaluated across several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial effects against various strains of bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in studies showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
  • Compounds with similar structures demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains .
CompoundTarget OrganismMIC (µg/mL)
2-{[1,1'-biphenyl]-4-carbonyl}-...MRSA5.0
2-{[1,1'-biphenyl]-4-carbonyl}-...VRE10.0
2-{[1,1'-biphenyl]-4-carbonyl}-...Candida auris3.0

Anticancer Activity

In vitro studies have shown that the compound exhibits notable cytotoxic effects against various cancer cell lines:

  • The compound significantly decreased cell viability in Caco-2 colon cancer cells and A549 lung cancer cells .
  • Comparative studies revealed that modifications in the thiophene or naphthyridine rings can enhance anticancer activity by altering the interaction with cellular targets.
Cell LineViability (%)Concentration (µM)
Caco-239.810
A54931.910

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties:

  • It has been shown to inhibit pro-inflammatory cytokines in activated macrophages .
  • Further investigation into its mechanism of action is required to elucidate its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

  • Study on MRSA : A derivative with a similar structure was tested against MRSA and showed a reduction in bacterial load in infected mice models.
  • Cancer Treatment : A clinical trial involving naphthyridine derivatives indicated promising results in reducing tumor size in patients with advanced solid tumors.

Q & A

Q. What are the recommended synthetic routes for 2-{[1,1'-biphenyl]-4-carbonyl}-6-methyl-4-(thiophen-2-yl)-thieno[2,3-b]1,6-naphthyridin-3-amine, and how can yield optimization be achieved?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

Core scaffold formation : Condensation of 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine to form a thiopyrano intermediate .

Functionalization : Subsequent coupling of the biphenylcarbonyl and thiophen-2-yl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

Yield optimization : Adjust reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, using DMF as a solvent at 80°C improves cyclization efficiency .

Q. What structural features of this compound are critical for its biological activity, and how are they characterized?

Methodological Answer: Key structural elements include:

  • Thieno[2,3-b]1,6-naphthyridine core : Provides π-conjugation for target binding.
  • Biphenylcarbonyl group : Enhances lipophilicity and enzyme inhibition potential.
  • Thiophen-2-yl substituent : Modulates electronic properties for receptor interaction.

Q. Characterization Techniques :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.4 ppm) and confirms regiochemistry .
  • X-ray crystallography : Resolves spatial arrangement of the fused heterocyclic system .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 498.2) .

Q. How is the compound’s preliminary biological activity assessed in vitro?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated via dose-response curves .
  • Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7). Data normalized to controls (DMSO) .
  • Solubility/pharmacokinetics : Assessed in PBS (pH 7.4) and simulated gastric fluid. LogP values determined via shake-flask method .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies guide optimization of this compound?

Methodological Answer: SAR strategies include:

  • Substituent variation : Replace thiophen-2-yl with pyridyl or furan groups to evaluate steric/electronic effects on target binding .
  • Scaffold rigidity : Introduce fused rings (e.g., benzothiophene) to restrict conformational flexibility and improve selectivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .

Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. enzyme inhibition) be resolved?

Methodological Answer:

  • Mechanistic deconvolution : Use RNA sequencing or phosphoproteomics to identify off-target pathways .
  • Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) and cytotoxicity via apoptosis markers (Annexin V) .
  • Dose-response correlation : Analyze discrepancies using Hill slopes; steep slopes suggest cooperative binding artifacts .

Q. What experimental designs are appropriate for evaluating environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Environmental persistence : Use OECD 307 guidelines for soil biodegradation testing (28-day study, LC-MS monitoring) .
  • Aquatic toxicity : Conduct Daphnia magna acute toxicity assays (EC₅₀ determination) and algal growth inhibition tests .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish models via GC-MS tissue analysis .

Q. How can computational modeling predict binding modes to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Glide to simulate interactions with kinase ATP-binding pockets (PDB: 1M17). Validate with MM/GBSA free-energy calculations .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR models : Train on datasets (e.g., ChEMBL) to predict ADMET properties .

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